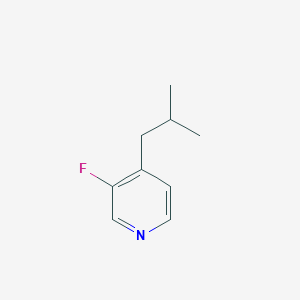

3-Fluoro-4-isobutylpyridine

Description

Contextualization within Pyridine (B92270) and Fluoropyridine Chemistry

Pyridine and its derivatives are fundamental building blocks in organic chemistry, forming the core of many pharmaceuticals, agrochemicals, and materials. The introduction of a fluorine atom to the pyridine ring, creating a fluoropyridine, can dramatically alter the molecule's properties. chim.it Fluorine's high electronegativity can influence the electron distribution within the pyridine ring, affecting its reactivity, basicity, and metabolic stability. chim.it

The development of N-fluoropyridinium salts has provided versatile reagents for fluorination reactions, highlighting the importance of this class of compounds in synthetic chemistry. rsc.orgbeilstein-journals.org These reagents have enabled the synthesis of a wide array of fluorinated organic molecules under mild conditions. beilstein-journals.org

Table 1: General Properties of Pyridine and Fluoropyridines

| Property | Pyridine | 3-Fluoropyridine (B146971) |

|---|---|---|

| Molecular Formula | C5H5N | C5H4FN |

| Molar Mass | 79.10 g/mol | 97.09 g/mol |

| Boiling Point | 115 °C | 106-108 °C |

| pKa of Conjugate Acid | 5.25 | 2.97 |

Significance of Fluorinated Alkyl-Substituted Heterocycles in Advanced Chemical Synthesis

The presence of both a fluorine atom and an alkyl group, such as the isobutyl group in 3-Fluoro-4-isobutylpyridine, is a common feature in the design of advanced chemical compounds. researchgate.net Fluorinated heterocycles are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov The introduction of fluorine can lead to significant changes in the physicochemical and biological properties of the parent molecule. nih.gov

The alkyl group, in this case, isobutyl, also plays a critical role. Alkyl groups can impact the molecule's lipophilicity, which in turn affects its solubility and ability to cross biological membranes. The combination of fluorine and alkyl substituents allows for the fine-tuning of a compound's properties for specific applications in drug discovery and materials science. researchgate.net Research into fluorinated N-heterocycles has shown that fluorine substitution can be used to systematically adjust properties like polarity, acidity/basicity, and metabolic stability. chim.it

Table 2: Comparison of Related Alkyl-Substituted Pyridines

| Compound | Molecular Formula | Molar Mass | Key Structural Features |

|---|---|---|---|

| 4-Isobutylpyridine (B184579) | C9H13N | 135.21 g/mol | Isobutyl group at position 4. fluorochem.co.uk |

| This compound | C9H12FN | 153.20 g/mol | Fluorine at position 3, isobutyl at position 4. bldpharm.com |

| 2-Bromo-3-fluoro-4-(isobutyl)pyridine | C9H11BrFN | 232.09 g/mol | Bromine at position 2, fluorine at position 3, isobutyl at position 4. nih.gov |

Evolution of Research Perspectives on the Compound Class and Derivatives

The interest in fluorinated organic compounds has grown significantly in recent years, leading to rapid developments in organofluorine chemistry. uni-regensburg.de Initially, research focused on simpler fluorinated molecules. However, the focus has shifted towards the synthesis of more complex and selectively functionalized compounds, including fluorinated heterocycles. nih.gov

The development of novel synthetic methods has been a key driver of this evolution. For instance, new methods for the synthesis of 2-fluoropyridines from pyridine N-oxides have been developed, providing a versatile route to this important class of compounds. acs.org Similarly, photoredox-mediated coupling reactions have enabled the synthesis of diversely substituted 3-fluoropyridines. acs.org

While specific research on this compound may not be as extensive as for other fluorinated heterocycles, the broader class of compounds to which it belongs is of significant interest. The continued development of synthetic methodologies and the increasing demand for novel fluorinated compounds in various fields suggest that the research landscape for derivatives of this compound will continue to expand. The synthesis of related structures, such as 3-Acetamido-4-isobutylpyridine, indicates the accessibility of this substitution pattern for further chemical exploration. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

3-fluoro-4-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H12FN/c1-7(2)5-8-3-4-11-6-9(8)10/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

URYITZOEEVPUFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=NC=C1)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 3 Fluoro 4 Isobutylpyridine and Analogues

De Novo Synthesis Routes to the Pyridine (B92270) Core

Building the pyridine ring from acyclic precursors allows for the incorporation of desired substituents from the outset. This avoids potentially low-yielding or non-selective functionalization of a parent pyridine.

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), represent a powerful method for constructing six-membered rings like pyridine. baranlab.org The most direct approach involves the reaction of an azadiene with an alkyne or alkene, followed by oxidation to the aromatic pyridine. baranlab.org However, the classic Diels-Alder reaction with simple 1-azadienes is often challenging due to electronic and conformational factors. baranlab.org

A more favored and versatile strategy is the inverse-demand Diels-Alder reaction, where an electron-rich dienophile reacts with an electron-deficient heterocyclic azadiene. baranlab.org Another powerful approach involves the annulation of smaller fragments. For instance, a [3+2+1] annulation strategy has been developed where stabilized enolates react with vinamidinium salts and hydroxylamine (B1172632) hydrochloride to yield pyridine N-oxides, which can then be deoxygenated to the corresponding pyridines. acs.org To synthesize a 4-isobutylpyridine (B184579) core, one could envision a cycloaddition strategy utilizing a dienophile or precursor fragment containing the isobutyl group, which would ultimately be positioned at the 4-position of the resulting pyridine ring. For example, annulation strategies involving vinylallenes and azadienophiles have been shown to be efficient, convergent, and regioselective methods for preparing highly substituted pyridines. mit.edu

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.orgtaylorfrancis.com This approach is valued for its atom economy and operational simplicity. wikipedia.org

The Hantzsch pyridine synthesis is a classic and widely used MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org To target a 4-isobutyl substituted pyridine, isovaleraldehyde (B47997) would be the aldehyde component of choice. Modifications to the Hantzsch synthesis allow for the preparation of unsymmetrical pyridines. baranlab.org

Other notable MCRs for pyridine synthesis include the Guareschi-Thorpe and Bohlmann-Rahtz reactions, which directly yield the aromatic pyridine through condensation and elimination sequences. acsgcipr.org These methods offer robust pathways to a wide range of functionalized pyridines and could be adapted for the synthesis of a 4-isobutylpyridine precursor by selecting appropriate starting materials. taylorfrancis.comacsgcipr.org

Table 1: Comparison of Selected Multicomponent Pyridine Syntheses

| Reaction Name | Typical Components | Intermediate | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-keto ester, Ammonia source | 1,4-Dihydropyridine | Well-established, versatile, requires subsequent oxidation step. wikipedia.org |

| Guareschi-Thorpe Synthesis | 2x Cyanoacetamide, Aldehyde, Ketone | Pyridine (direct) | Forms pyridone derivatives directly. acsgcipr.org |

| Bohlmann-Rahtz Synthesis | Enamine, Propargyl ketone | Pyridine (direct) | Direct formation of the aromatic ring via elimination. acsgcipr.org |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium acetate | Pyridine (direct) | Good yields for various substituents. baranlab.org |

Selective Fluorination Strategies

Introducing a fluorine atom onto a pre-existing pyridine ring, especially at the C-3 (meta) position, is a significant chemical challenge due to the electronic properties of the heterocycle.

Electrophilic fluorination involves the reaction of an electron-rich substrate with a source of "electrophilic fluorine." However, the pyridine ring is inherently electron-deficient, making it a poor nucleophile and thus resistant to electrophilic attack. This is a primary challenge for direct fluorination. researchgate.net

Reagents such as Selectfluor™ (F-TEDA-BF₄), N-fluoropyridinium salts, and N-fluorobis(trifluoromethanesulfonyl)imide (NFSI) are common electrophilic fluorinating agents. nih.govrsc.org While they are effective for many aromatic systems, their application to unsubstituted pyridine is often unsuccessful or requires harsh conditions. rsc.org A breakthrough came with the development of bench-stable N-F reagents that are easier and safer to handle than molecular fluorine. rsc.org Research has shown that treating bicyclic azaarenes with electrophilic fluorinating agents can lead to fluorination followed by a ring-opening reaction, creating a novel pathway to C(sp³)–F bonds. nih.gov For a simple pyridine scaffold, achieving C-3 selectivity is difficult as electrophilic attack, if it occurs, is generally directed to other positions. Therefore, this strategy is less viable for producing 3-fluoro-4-isobutylpyridine from 4-isobutylpyridine without the presence of strong activating or directing groups.

Nucleophilic aromatic substitution (SNAr) is a more practical and widely used approach for the fluorination of pyridines. This pathway requires a precursor with a good leaving group, such as a halogen (Cl, Br, I) or a nitro group, at the position to be fluorinated. nih.govacs.org The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, especially at the C-2 and C-4 positions. sinica.edu.tw

However, substitution at the C-3 position is notoriously difficult because the negative charge of the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen. researchgate.net Despite this challenge, methods have been developed to achieve this transformation. A highly effective strategy involves the fluorination of a 3-halo-4-substituted pyridine N-oxide. nih.govrsc.org The N-oxide group activates the ring towards nucleophilic attack and enables substitution at the C-3 position. The reaction of a precursor like 3-bromo-4-isobutylpyridine (B8806130) N-oxide with a fluoride (B91410) source (e.g., TBAF or KF) would yield this compound N-oxide. nih.govgoogle.com This intermediate can then be readily reduced to the target compound, this compound. This approach has been successfully applied to the synthesis of related compounds like 3-fluoro-4-aminopyridine. nih.govrsc.org The reactivity of halopyridines in SNAr reactions is generally F > Cl > Br > I, meaning that while chloropyridines are more common starting materials, fluoropyridines react faster. nih.gov

Table 2: Factors in Nucleophilic Aromatic Fluorination (SNAr) of Pyridines

| Factor | Influence on Reaction | Example / Note |

|---|---|---|

| Position of Leaving Group | Reactivity is high at C-2 and C-4; low at C-3. researchgate.net | The negative charge in the intermediate is stabilized by the nitrogen atom for C-2/C-4 substitution. |

| Leaving Group | Good leaving groups (e.g., -NO₂, -Br, -Cl) are required. nih.gov | Nitro groups are highly activating. For halogens, reactivity often follows F > Cl. nih.govacs.org |

| Activating Groups | Electron-withdrawing groups enhance reactivity. sinica.edu.tw | The pyridine N-oxide is a powerful activating group for C-3 substitution. nih.govrsc.org |

| Fluoride Source | Anhydrous sources like spray-dried KF, CsF, or TBAF are common. | The Kryptofix 2.2.2 (K₂₂₂) complex with K¹⁸F is often used in radiolabeling. researchgate.net |

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for functionalizing organic molecules. nih.govrsc.org This approach avoids the need for pre-functionalized substrates (like halopyridines), allowing for the direct conversion of a C-H bond to a C-F bond.

Palladium, copper, and silver catalysts have been employed for C-H fluorination. rsc.orgnih.govbeilstein-journals.org The primary challenge remains achieving high regioselectivity, particularly for the less reactive C-3 position of the pyridine ring. rsc.org Many early methods required directing groups to guide the metal catalyst to a specific C-H bond, often ortho to the directing group. rsc.orgbeilstein-journals.org For instance, Pd-catalyzed fluorination of 2-phenylpyridine (B120327) typically occurs on the phenyl ring, not the pyridine ring. rsc.org

More recent developments have shown promise for the direct fluorination of heterocycles without directing groups. Fier and Hartwig developed a silver-mediated fluorination of pyridines that shows exclusive selectivity for the C-H bonds adjacent to the nitrogen (C-2/C-6). rsc.org While this is not suitable for C-3 fluorination, it highlights the potential of metal-based reagents. Other strategies involve dearomatization of the pyridine ring to facilitate functionalization at the meta position, followed by rearomatization. acs.orgnih.gov Research into transition metal-mediated C-F bond activation also provides insight into the fundamental principles that govern the reactivity of fluorinated aromatics. ox.ac.uk While catalytic C-3 fluorination of a 4-isobutylpyridine remains a formidable challenge, ongoing advances in catalyst design may soon provide a direct route to this class of compounds. nih.gov

Electrochemical Fluorination Techniques

Electrochemical fluorination represents a method for the introduction of fluorine atoms into organic molecules. In the context of pyridine synthesis, this technique can be applied to introduce fluorine directly onto the pyridine ring, although control of regioselectivity can be challenging and is highly dependent on reaction conditions.

The electrochemical fluorination of pyridine and its alkyl-substituted derivatives has been investigated using various electrolyte systems and electrode materials. Generally, these reactions can lead to a mixture of fluorinated products, including perfluorinated piperidines, and the yields are heavily influenced by the position of any existing alkyl substituents. rsc.org For instance, the electrochemical fluorination of alkyl-substituted pyridines in anhydrous hydrogen fluoride typically results in the formation of perfluoro-(N-fluoroalkylpiperidines), with the original carbon skeleton often remaining intact, though some chain degradation can occur. rsc.org

More selective methods have been developed to achieve partial fluorination. The electrochemical fluorination of pyridine in an acetonitrile (B52724) solution containing Et3N·3HF as both a supporting electrolyte and a fluorine source has been shown to be a mild system suitable for producing 4-fluoropyridine. researchgate.net Similarly, using tetramethylammonium (B1211777) dihydrogen trifluoride (Me4NF·2HF) in dry acetonitrile can yield 2-fluoropyridine. researchgate.net The choice of electrolyte and the applied potential are critical factors in determining the product distribution and yield. researchgate.net

Studies involving transition metal salts as catalysts have also shown promise in directing the regioselectivity of fluorination. Depending on the metal mediator used, electrochemical fluorination can yield either 2-fluoro- or 3-fluoropyridine (B146971) derivatives. bakhtiniada.ruresearchgate.net For example, electrofluorination in the presence of K₂NiF₆ has been reported to favor the formation of 3-fluoro products. researchgate.net

| Starting Material | Fluorinating Agent/Electrolyte | Key Conditions | Major Product(s) | Reference(s) |

| Pyridine | Et3N·3HF in Acetonitrile | Platinum anode, constant voltage | 4-Fluoropyridine | researchgate.net |

| Pyridine | Me4NF·2HF in Acetonitrile | Platinum anode, 2.5 V vs Ag/Ag+ | 2-Fluoropyridine | researchgate.net |

| Pyridine | K₂NiF₆ (catalyst) | Electrochemical conditions | 3-Fluoropyridine | researchgate.net |

| Alkylpyridines | Anhydrous Hydrogen Fluoride | Electrochemical cell | Perfluoro-(N-fluoroalkylpiperidines) | rsc.org |

| 3-Chloropyridine | Anhydrous Hydrogen Fluoride | Electrochemical cell | 3-Chlorodecafluoropiperidine | oup.com |

Introduction of the Isobutyl Moiety

Introducing an isobutyl group at the C-4 position of a 3-fluoropyridine ring can be accomplished through several synthetic strategies, primarily involving alkylation or cross-coupling reactions. The presence of the fluorine atom influences the reactivity and regioselectivity of these transformations.

Direct C-H alkylation of pyridines, often challenging due to the heterocycle's electron-deficient nature, can be achieved by activating the pyridine ring. One prominent strategy is the Minisci reaction, which involves the addition of a carbon-centered radical to the protonated pyridine ring, typically favoring functionalization at the C-2 and C-4 positions. nih.gov More recent methods have focused on achieving greater C-4 selectivity. By employing an enzyme-mimic pocket-type urea (B33335) as an activation reagent, a general platform for the C-4 functionalization of pyridines with both ionic and radical nucleophiles has been developed. rsc.org For example, this approach allows for the reaction of pyridinium (B92312) intermediates with Grignard reagents at the C-4 position with excellent selectivity. rsc.org Mechanochemically activated magnesium has also been shown to mediate the direct C-4 alkylation of pyridines with alkyl halides.

Cross-coupling reactions are a powerful alternative for installing alkyl groups. Reductive cross-electrophile coupling, which pairs aryl halides with alkyl halides, has emerged as a robust method for forming C(sp²)–C(sp³) bonds. tcichemicals.com Using a nickel catalyst with specific carboximidamide-containing ligands, a 3-fluoro-4-halopyridine precursor could be coupled with an isobutyl halide to furnish this compound. tcichemicals.com This approach benefits from the wide availability and stability of alkyl halide coupling partners. tcichemicals.com

Another well-established method is the Suzuki-Miyaura cross-coupling, which would involve reacting a 4-halo-3-fluoropyridine with an isobutylboronic acid or a related organoboron reagent. researchgate.net The site-selectivity of such reactions on polyhalogenated pyridines can be controlled by carefully selecting the catalyst system and reaction conditions. researchgate.net

While the introduction of an achiral isobutyl group does not require stereocontrol, the synthesis of analogues with chiral alkyl side chains necessitates stereoselective methods. A notable strategy for the enantioselective alkylation of pyridine analogues involves a tandem dearomatization/alkylation sequence. nih.govacs.org

This process begins with the dearomative 1,2-hydrosilylation of a pyridine substrate, catalyzed by an iridium(I) complex, to generate an unstable N-silyl enamine intermediate. nih.govacs.org This enamine then acts as a C-nucleophile in a subsequent palladium-catalyzed asymmetric allylic alkylation. acs.org This multi-step, one-pot process effectively bypasses the intrinsic nucleophilic selectivity of the aromatic pyridine ring to create enantioenriched, C-3-substituted tetrahydropyridine (B1245486) products. acs.org For example, 3-fluoropyridine can be subjected to this reaction sequence, first reacting with a silane (B1218182) and an iridium catalyst, followed by the addition of an allylic carbonate and a chiral palladium catalyst, to yield C-3 allylated tetrahydropyridines with high enantioselectivity. nih.govacs.org This methodology demonstrates how the pyridine ring can be activated and functionalized stereoselectively to produce complex, saturated N-heterocycles.

Chemo- and Regioselective Synthesis Considerations

The synthesis of a molecule with a specific substitution pattern like this compound demands high levels of chemo- and regioselectivity. This involves either directing the functionalization of a pre-existing pyridine ring or constructing the ring in a controlled manner.

Directed functionalization utilizes existing substituents on the pyridine ring to guide incoming reagents to a specific position. The fluorine atom in a fluoropyridine can itself act as a directing group. The reactivity of C−H bonds ortho to a C−F bond with metal centers is enhanced, which can be exploited for selective functionalization. whiterose.ac.uk This ortho-fluorine directed C-H activation has become a significant area of research for creating functionalized fluoroarenes. whiterose.ac.uk

Similarly, other groups can be installed to direct subsequent reactions. For instance, the concept of "regioexhaustive substitution" has been applied to fluoropyridines, where chlorine or trimethylsilyl (B98337) groups are used as temporary activating or screening protective groups to allow for regioselective metalation and functionalization at every vacant position on the ring. acs.org A metal-free approach for C-H borylation has been developed where a 5-fluoropyridine moiety attached to an aniline (B41778) or benzylamine (B48309) acts as an efficient directing group, guiding borylation to the ortho-position of the aniline ring. ccspublishing.org.cn

Directed C-H amidation has also been reported using an oxazoline (B21484) group as a director. nih.govwhiterose.ac.uk A rhodium-catalyzed process enables the C-H amidation of pyridines with high regioselectivity, where the position of the directing group on the pyridine ring has a profound effect on substrate reactivity and the site of functionalization. whiterose.ac.uk These directed approaches offer powerful tools for the step-wise, controlled synthesis of polysubstituted pyridines.

Achieving complete control over substitution patterns in polyfunctionalized pyridines is often best addressed through ring-synthesis strategies or tandem one-pot reactions. thieme-connect.comresearchgate.net These methods build the substituted ring from simpler, acyclic components, thereby defining the substitution pattern from the outset.

One such powerful approach is the tandem one-pot synthesis using a Blaise reaction intermediate. thieme-connect.comdeepdyve.com This method involves the regio- and chemoselective addition of a zinc bromide β-enamino ester (the Blaise intermediate) to a 1,3-enyne, which is followed by an isomerization-cyclization-aromatization cascade to produce polysubstituted pyridines with high yields and excellent control over the final substitution pattern. thieme-connect.comdeepdyve.com

Multicomponent reactions (MCRs) are also highly effective for the chemo- and regioselective assembly of substituted pyridines. acs.org For example, a general strategy for synthesizing polysubstituted pyridines involves the in-situ formation of 1-alkynyl imines from the reaction of isocyanides, arynes, and terminal alkynes. These intermediates then undergo further reactions to furnish the target heterocyclic products in a highly efficient and atom-economic manner. acs.org By utilizing readily available building blocks, MCRs and tandem reactions provide a flexible and modular route to complex pyridine derivatives with precisely controlled substitution. scilit.comcapes.gov.br

Green Chemistry Principles in this compound Synthesis

The synthesis of specialty chemicals, such as this compound, is increasingly guided by the principles of green chemistry to enhance sustainability, safety, and efficiency while minimizing environmental impact. numberanalytics.comscielo.br These principles advocate for methodologies that prevent waste, maximize atom economy, utilize less hazardous chemicals, employ safer solvents, and design for energy efficiency through the use of catalysis and alternative energy sources. scielo.br The application of these principles to the synthesis of functionalized pyridines is an active area of research, offering greener pathways to molecules like this compound. numberanalytics.combohrium.com

Modern synthetic strategies are moving away from classical multi-step procedures, which often generate significant waste, in favor of more elegant and environmentally benign approaches. vu.nl These include multicomponent reactions (MCRs), the use of advanced catalytic systems, and the application of energy-efficient reaction conditions. bohrium.comresearchgate.net

Key Green Synthetic Strategies:

Multicomponent Reactions (MCRs): MCRs are highly valued from a green chemistry perspective because they combine three or more starting materials in a single, one-pot operation to form a complex product. bohrium.comrsc.org This approach improves atom economy, reduces reaction steps, and minimizes solvent and energy consumption compared to traditional linear syntheses. vu.nlrsc.org For fluorinated pyridines, an MCR could involve the condensation of an appropriate aldehyde, a fluorine-containing building block, an active methylene (B1212753) compound, and an ammonia source, potentially under catalyst-free conditions or with a recyclable catalyst. bohrium.comresearchgate.net

Advanced Catalysis: Catalysis is a cornerstone of green chemistry, enabling reactions with greater selectivity and efficiency under milder conditions. scielo.br

Transition-Metal Catalysis: Cross-coupling reactions are a powerful tool for introducing substituents onto the pyridine ring. A potential green synthesis for this compound could involve a palladium-catalyzed Suzuki or Negishi coupling of a 3-fluoro-4-halopyridine precursor with an isobutylboronic acid or a related organometallic reagent. google.com Research in this area focuses on developing catalysts that are highly active at low loadings and can be recycled or used in green solvents like water or polyethylene (B3416737) glycol (PEG). researchgate.netresearchgate.net

Transition-Metal-Free Reactions: To avoid the cost and potential toxicity of residual heavy metals, transition-metal-free protocols have been developed. nih.gov These methods may use organocatalysts or be promoted by simple, inexpensive reagents under mild conditions, offering a cleaner synthetic route. researchgate.netnih.gov

Biocatalysis: The use of enzymes as catalysts offers significant green advantages, including high selectivity, mild reaction conditions (often in water), and reduced waste generation. numberanalytics.com While specific biocatalytic routes to this compound are not established, enzymatic processes for creating functionalized pyridine precursors represent a promising area for future development.

Alternative Solvents and Energy Sources: The choice of solvent is a major contributor to the environmental footprint of a chemical process.

Green Solvents: There is a strong emphasis on replacing volatile and hazardous organic solvents with greener alternatives. scilit.com Water, polyethylene glycol (PEG-400), and ionic liquids have been successfully used as recyclable and less toxic reaction media for pyridine synthesis. researchgate.netscilit.com

Energy Efficiency: Microwave irradiation and ultrasound assistance are methods used to significantly reduce reaction times and energy consumption. researchgate.netresearchgate.net These techniques can lead to higher yields and cleaner reaction profiles by minimizing side-product formation. researchgate.net

C-H Functionalization: Direct C-H functionalization is a state-of-the-art strategy that aligns perfectly with green chemistry principles. This approach involves the direct replacement of a carbon-hydrogen bond on the pyridine ring with the desired functional group (e.g., the isobutyl group), bypassing the need for pre-functionalized substrates like halopyridines. acs.orgorganic-chemistry.org This reduces the number of synthetic steps, a concept known as "step economy," and significantly decreases waste. organic-chemistry.org

The following tables summarize these green approaches and the systems employed in modern pyridine synthesis.

Table 1: Comparison of Green Chemistry Strategies for Pyridine Synthesis

| Strategy | Green Advantage | Potential Application for this compound Synthesis |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom and step economy; reduced waste and energy consumption. vu.nlrsc.org | One-pot synthesis from simple precursors, potentially avoiding multiple purification steps. |

| Advanced Catalysis | High selectivity, mild reaction conditions, lower energy input, and potential for catalyst recycling. scielo.brresearchgate.net | Palladium-catalyzed cross-coupling of 3-fluoro-4-chloropyridine with an isobutyl reagent. google.com |

| Alternative Energy Sources | Reduced reaction times and energy consumption; often leads to higher yields and fewer byproducts. researchgate.netresearchgate.net | Use of microwave or ultrasound to accelerate the coupling or ring-formation step. |

| Direct C-H Functionalization | Maximizes atom and step economy by avoiding pre-functionalization of the pyridine ring; reduces waste. organic-chemistry.org | Direct introduction of the isobutyl group onto a 3-fluoropyridine core via a Minisci-type reaction. acs.org |

Table 2: Catalyst and Solvent Systems in Green Pyridine Synthesis

| System Type | Examples | Benefits |

|---|---|---|

| Catalyst | Palladium, Nickel, Copper Complexes rsc.org | Highly efficient for cross-coupling reactions to introduce alkyl or aryl groups. |

| Organocatalysts, Iodine-based systems researchgate.netnih.gov | Avoids heavy metal contamination; often uses cheaper and less toxic materials. | |

| Solvent | Water, Ethanol researchgate.netresearchgate.net | Environmentally benign, non-toxic, and readily available. |

| Polyethylene Glycol (PEG-400) researchgate.net | Green, recyclable solvent medium that can enhance reaction rates. | |

| Ionic Liquids (ILs) bohrium.comscilit.com | Low volatility, thermally stable, and can be designed for recyclability. |

Sophisticated Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Fluoro-4-isobutylpyridine in solution. By exploiting the magnetic properties of atomic nuclei, a comprehensive picture of the molecular connectivity and spatial arrangement can be assembled.

A multi-nuclear NMR approach provides a complete assignment of all atoms in the this compound structure. Each nucleus (¹H, ¹³C, ¹⁹F, ¹⁵N) offers a unique perspective on the molecule's electronic structure.

¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, the aromatic protons on the pyridine (B92270) ring will appear in the downfield region (typically δ 7.0-8.5 ppm), shifted by the effects of the electronegative fluorine atom and the electron-donating isobutyl group. acs.orgcompoundchem.comoregonstate.edu The protons of the isobutyl group will appear in the upfield region (typically δ 0.9-2.7 ppm). msu.educhemistrysteps.com Spin-spin coupling between adjacent protons will result in characteristic splitting patterns, aiding in the assignment of specific resonances.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. libretexts.org The pyridine ring carbons will resonate at lower field (δ 120-160 ppm) due to their sp² hybridization and the influence of the nitrogen and fluorine atoms. chemguide.co.ukspectrabase.com The fluorine substitution will cause a significant downfield shift for the directly attached carbon (C3) and will also introduce C-F coupling constants, which are valuable for assignment. The carbons of the isobutyl group will appear at a much higher field (δ 10-35 ppm). msu.edu

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.org It provides a direct probe of the fluorine's local environment. thermofisher.com The spectrum for this compound is expected to show a single resonance, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring. fluorine1.runih.gov The precise chemical shift is influenced by the electronic effects of the isobutyl group and the nitrogen atom in the pyridine ring. Coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei provides further structural confirmation. thermofisher.com

| Nucleus | Position | Estimated Chemical Shift (ppm) | Key Influences |

|---|---|---|---|

| ¹H | H-2, H-5, H-6 (Pyridine Ring) | 7.0 - 8.5 | Aromatic ring current, N and F electronegativity |

| -CH₂- (Isobutyl) | ~2.6 | Proximity to aromatic ring | |

| -CH(CH₃)₂ (Isobutyl) | ~0.9 - 1.9 | Aliphatic environment | |

| ¹³C | C-3 (C-F) | ~155 - 165 (with ¹JCF) | Directly bonded to F (strong deshielding) |

| C-2, C-4, C-5, C-6 (Pyridine Ring) | 120 - 150 | Aromatic, influence of N, F, and isobutyl group | |

| -CH₂- (Isobutyl) | ~30 - 40 | Aliphatic | |

| -CH(CH₃)₂ (Isobutyl) | ~20 - 30 | Aliphatic | |

| ¹⁹F | F-3 | -110 to -140 | Attached to sp² carbon, ring substitution |

| ¹⁵N | N-1 | -70 to -120 | Pyridine ring, substituent effects |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled protons on the pyridine ring and within the isobutyl group, confirming their respective spin systems. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is a powerful tool for assigning which protons are attached to which carbons. The HSQC spectrum would show cross-peaks connecting the signals of each proton to the signal of the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between ¹H and ¹³C nuclei, typically over two or three bonds. HMBC is essential for connecting the different fragments of the molecule. For instance, it would show correlations between the isobutyl protons and the pyridine ring carbons (C-4), and between the ring protons and other ring carbons, thus confirming the position of the isobutyl group and the fluorine atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In this case, NOESY could show through-space interactions between the protons of the isobutyl group and the proton at the H-5 position on the pyridine ring.

While solution-state NMR is more common for this type of molecule, solid-state NMR (ssNMR) could be employed to study the compound in its crystalline or amorphous solid form. preprints.org ssNMR can provide information on molecular packing, polymorphism, and dynamics in the solid state. For example, ssNMR has been used to study the dynamics of pyridine probes interacting with coordinatively unsaturated metal sites in metal-organic frameworks (MOFs), demonstrating its utility in probing interactions in solid materials. nih.govdntb.gov.ua

Vibrational Spectroscopy

Both IR and Raman spectroscopy can be used to identify the characteristic vibrational modes of this compound. researchgate.net

Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring typically appear in the 3000-3100 cm⁻¹ region. The C=C and C=N ring stretching vibrations are found in the 1400-1650 cm⁻¹ region.

C-F Bond Vibration: The C-F stretching vibration is a strong absorption in the IR spectrum, typically occurring in the 1200-1350 cm⁻¹ range for fluorinated aromatic compounds. Its exact position can provide insight into the electronic environment.

Isobutyl Group Vibrations: The isobutyl group will show characteristic C-H stretching vibrations for its CH₂, CH, and CH₃ groups just below 3000 cm⁻¹ (aliphatic C-H stretch). C-H bending vibrations will be observed in the 1350-1470 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (Isobutyl) | 2850 - 3000 | IR, Raman |

| C=C, C=N Ring Stretch | 1400 - 1650 | IR, Raman |

| C-H Bend (Isobutyl) | 1350 - 1470 | IR, Raman |

| C-F Stretch | 1200 - 1350 | IR (Strong) |

| Ring Breathing/Deformation | 990 - 1050 | Raman (Strong) |

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, such as silver or gold nanoparticles. acs.orgresearchgate.netmdpi.com The Raman signal of the analyte can be enhanced by many orders of magnitude. SERS is a powerful tool for investigating the adsorption behavior of this compound on metallic surfaces. researchgate.net By analyzing the changes in the vibrational frequencies and intensities upon adsorption, information about the molecule's orientation and its interaction with the surface can be obtained. nih.gov For instance, the interaction is often through the lone pair of electrons on the nitrogen atom of the pyridine ring, which can be confirmed by observing enhancements or shifts in the ring breathing and deformation modes. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural analysis of organic molecules, offering highly accurate mass measurements that facilitate the determination of elemental compositions. nih.govpnnl.gov Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure mass-to-charge ratios (m/z) to three or four decimal places. ufl.eduucdavis.edu This level of precision allows for the confident assignment of a unique molecular formula from a measured mass. rsc.org

The primary application of HRMS in analyzing this compound is the precise determination of its monoisotopic mass. The molecular formula of the compound is C₉H₁₂FN. Based on the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, and ¹⁴N), the theoretical monoisotopic mass can be calculated with high precision.

This experimentally determined accurate mass is then compared against the theoretical value. A low mass error, typically below 5 parts per million (ppm), provides strong evidence for the proposed elemental composition, effectively confirming the molecular formula of the compound. ufl.eduucdavis.edu

Beyond determining the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study fragmentation patterns. nih.govchemguide.co.uk In this process, the molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. wvu.edu Analyzing the accurate masses of these fragments provides vital information about the molecule's structure. For this compound, key fragmentation pathways would involve the cleavage of the isobutyl group and fragmentation of the pyridine ring.

Table 1: Theoretical HRMS Data for this compound

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule | C₉H₁₂FN | 153.09540 |

Table 2: Predicted Major Fragment Ions of this compound in HRMS/MS

| Fragment Ion (m/z) | Proposed Formula | Neutral Loss | Description |

|---|---|---|---|

| 138.0771 | C₈H₁₀FN⁺ | CH₄ | Loss of a methyl group from the isobutyl chain followed by rearrangement. |

| 112.0458 | C₆H₅FN⁺ | C₃H₇• | Cleavage of the bond between the pyridine ring and the isobutyl group (loss of isopropyl radical). |

Ion Mobility Spectrometry (IMS) is a rapid separation technique that distinguishes ions based on their size, shape, and charge. nih.govnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomeric and isobaric compounds that cannot be resolved by mass spectrometry alone. copernicus.org In IMS, ions are propelled through a drift tube filled with a neutral buffer gas. Larger, more sterically hindered ions experience more collisions and travel slower than smaller, more compact ions. nih.gov

For the analysis of this compound, IMS-MS could be particularly valuable for distinguishing it from other structural isomers that possess the same molecular formula (C₉H₁₂FN) and therefore the same exact mass. For instance, isomers like 2-fluoro-5-isobutylpyridine (B13679083) or 3-fluoro-2-tert-butylpyridine would exhibit different drift times due to their unique three-dimensional structures, even though their m/z values are identical. This capability is crucial for confirming the specific substitution pattern on the pyridine ring and ensuring sample purity. copernicus.org

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by measuring the absorption of electromagnetic radiation, which induces transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200–800 nm range. This absorption corresponds to the excitation of electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals. youtube.com In aromatic systems like this compound, the most significant electronic transitions are typically π → π* transitions within the conjugated pyridine ring. khanacademy.org

The absorption spectrum of this compound is expected to be similar to that of substituted pyridines. The pyridine ring itself gives rise to characteristic absorption bands. The presence of the fluorine atom, an electron-withdrawing group, and the isobutyl group, an electron-donating group, will cause slight shifts in the position (λ_max) and intensity of these absorption bands compared to unsubstituted pyridine. These shifts, known as solvatochromic shifts, can provide insights into the electronic environment of the chromophore. youtube.com

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 200 - 300 | High-energy transition involving the delocalized π-electron system of the fluoropyridine ring. |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and chemical bonding states of a material. measurlabs.comnih.gov The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its specific chemical environment. tue.nl For this compound, XPS can distinguish between the different types of carbon atoms (aromatic vs. aliphatic) and provide the characteristic binding energies for the nitrogen and fluorine atoms.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), involves tuning the X-ray energy through a core-level absorption edge. stanford.edursc.org When the photon energy matches the energy required to excite a core electron to an unoccupied molecular orbital, a sharp increase in absorption occurs. mdpi.com The NEXAFS spectrum is highly sensitive to the local bonding environment and the orientation of molecules on a surface. mit.edu Analysis of the C, N, and F K-edge NEXAFS spectra of this compound can provide detailed information about its unoccupied molecular orbitals and the orientation of the pyridine ring if deposited as a thin film. ifnano.de

Table 4: Predicted XPS Core-Level Binding Energies for this compound

| Core Level | Atom Type | Predicted Binding Energy (eV) | Information Provided |

|---|---|---|---|

| C 1s | Aromatic carbons (C-C, C-H, C-N) | ~285.0 - 286.5 | Differentiates sp² hybridized carbons in the ring. |

| C 1s | Aliphatic carbons (C-C, C-H) | ~284.8 - 285.5 | Identifies sp³ hybridized carbons of the isobutyl group. |

| C 1s | Carbon bonded to fluorine (C-F) | ~287.0 - 288.0 | Higher binding energy due to the electronegative fluorine atom. |

| N 1s | Pyridinic nitrogen | ~399.0 - 400.0 | Confirms the chemical state of the nitrogen atom within the aromatic ring. |

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. When a single crystal of a compound is irradiated with X-rays, the electrons of the atoms diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the precise arrangement of atoms in the crystal lattice can be determined. mdpi.commdpi.com

If a suitable single crystal of this compound can be grown, single-crystal XRD analysis would provide an unambiguous confirmation of its molecular structure. The analysis yields precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. researchgate.netnih.gov Furthermore, it reveals the packing of molecules in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or π–π stacking that govern the solid-state structure. This information is fundamental to understanding the material's physical properties.

Table 5: Illustrative Crystallographic Data Obtainable from XRD Analysis

| Parameter | Description |

|---|---|

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C-F, C-N, C-C). |

| Bond Angles (°) | The angles formed by three connected atoms (e.g., C-C-F, C-N-C). |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

The process begins with the generation of monochromatic X-rays, which are directed onto a single, high-quality crystal of this compound. carleton.edu As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. carleton.edu This diffraction pattern is a direct consequence of the regular and repeating arrangement of molecules within the crystal. carleton.edu

A goniometer is used to rotate the crystal, allowing for the collection of diffraction data from numerous orientations. carleton.edu The resulting diffraction data, consisting of thousands of unique reflections, are then processed to generate an electron density map of the unit cell. carleton.edu From this map, the positions of the individual atoms can be determined, leading to a complete structural elucidation. carleton.edu

While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of information that would be obtained from a successful single-crystal X-ray diffraction experiment.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₁₂FN |

| Formula Weight | 153.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.567 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1005.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.012 |

| Absorption Coefficient (mm⁻¹) | 0.075 |

This data provides the fundamental unit cell dimensions and symmetry of the crystal lattice. Further refinement of the structural model would yield precise atomic coordinates, from which intramolecular distances and angles can be calculated, offering a detailed view of the molecule's geometry.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile and rapid analytical technique used to characterize the crystalline nature of a solid sample. wikipedia.org Unlike SCXRD, which requires a single crystal, PXRD is performed on a finely powdered or microcrystalline sample containing a vast number of randomly oriented crystallites. libretexts.org This method is invaluable for phase identification, determining sample purity, and analyzing the crystalline form of a bulk material. wikipedia.orgucmerced.edu

In a typical PXRD experiment, a monochromatic X-ray beam is directed at the powdered sample. libretexts.org The random orientation of the crystallites ensures that for any given set of crystal lattice planes, there will be a statistically significant number of them in the correct orientation to satisfy Bragg's Law and diffract the X-rays. libretexts.org The diffracted X-rays form a series of concentric cones, which are detected as a one-dimensional pattern of intensity versus the diffraction angle (2θ). libretexts.org

This diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. ucmerced.edu By comparing the experimental pattern of this compound to a database of known patterns, its identity can be confirmed. Furthermore, the presence of peaks from other crystalline substances would indicate impurities in the sample.

The following interactive table represents a hypothetical powder X-ray diffraction pattern for this compound, illustrating the key parameters obtained from such an analysis.

Table 2: Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 60 |

| 22.8 | 3.89 | 45 |

| 25.1 | 3.54 | 70 |

Each peak in the pattern corresponds to a specific set of lattice planes in the crystal structure. The position of the peak (2θ) is related to the spacing between these planes (d-spacing), while the intensity is dependent on the atomic arrangement within the planes. This data is crucial for routine quality control and for studying phase transitions that may occur under different conditions. bnl.gov

No Publicly Available Research Found for Theoretical and Computational Investigations of this compound

Following a comprehensive search of publicly available scientific literature, no specific theoretical or computational chemistry studies focused on the compound This compound have been identified. As a result, it is not possible to provide a detailed, scientifically accurate article on this specific molecule that adheres to the requested outline.

The search for data included queries for quantum chemical calculations, Density Functional Theory (DFT) studies, ab initio methods, conformer analysis, potential energy surfaces, and molecular dynamics (MD) simulations specifically for this compound.

While computational studies are available for related pyridine derivatives, such as 3-fluoropyridine (B146971), these findings cannot be extrapolated to this compound. The presence of the isobutyl group at the 4-position would significantly alter the molecule's electronic structure, conformational flexibility, and intermolecular interactions. Presenting data from other molecules would be scientifically inaccurate and misleading.

Therefore, the sections and subsections of the requested article outline, including:

Theoretical and Computational Chemistry Investigations of 3 Fluoro 4 Isobutylpyridine

Molecular Dynamics (MD) Simulations

Solvent Effects on Molecular Behavior

remain unaddressed in the scientific literature for this specific compound. Without primary research data, the creation of data tables and the reporting of detailed findings are not feasible.

Prediction of Spectroscopic Parameters

Computational methods are routinely used to predict various spectroscopic parameters, providing invaluable assistance in the interpretation of experimental data and the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure determination. Computational chemistry, particularly Density Functional Theory (DFT), enables the a priori prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J). For 3-Fluoro-4-isobutylpyridine, this involves first optimizing the molecule's three-dimensional geometry at a given level of theory. Subsequently, NMR parameters are calculated using specialized methods, such as the Gauge-Including Atomic Orbital (GIAO) method.

The accuracy of these predictions depends heavily on the chosen functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311++G(d,p)). Calculations can predict the chemical shifts for all magnetically active nuclei in the molecule, including ¹H, ¹³C, and ¹⁹F. These theoretical values, when compared to experimental spectra, can confirm the proposed structure and assign specific resonances to individual atoms.

Interactive Data Table: Illustrative Predicted NMR Chemical Shifts for this compound

This table presents hypothetical data representative of what a DFT calculation would yield. The values are for illustrative purposes only.

| Atom Type | Atom Position (Pyridine Ring) | Predicted Chemical Shift (δ) in ppm |

| ¹H | H-2 | 8.3 |

| ¹H | H-5 | 7.1 |

| ¹H | H-6 | 8.4 |

| ¹³C | C-2 | 149.5 |

| ¹³C | C-3 | 155.2 (JC-F ≈ 240 Hz) |

| ¹³C | C-4 | 138.0 |

| ¹³C | C-5 | 122.8 |

| ¹³C | C-6 | 150.1 |

| ¹⁹F | F-3 | -125.0 |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and fingerprint a molecule based on its vibrational modes. Computational calculations can predict these vibrational frequencies with a high degree of accuracy. By performing a frequency calculation on the optimized geometry of this compound, typically using DFT methods, a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities can be generated.

These calculated frequencies often have a systematic error due to the harmonic approximation and are typically scaled by an empirical factor to better match experimental results. The resulting predicted spectrum allows for the unambiguous assignment of observed spectral bands to specific molecular motions, such as C-F stretching, aromatic C-H bending, or isobutyl group vibrations.

Interactive Data Table: Illustrative Predicted Vibrational Frequencies for Key Modes in this compound

This table presents hypothetical data representative of a DFT frequency calculation. The assignments are based on expected vibrational modes.

| Vibrational Mode Description | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) |

| C-H Stretch (Isobutyl) | 2960 | High |

| C-H Stretch (Aromatic) | 3050 | Medium |

| C=C / C=N Ring Stretch | 1605 | High |

| CH₂ Scissoring (Isobutyl) | 1470 | Medium |

| C-F Stretch | 1250 | Very High |

| Pyridine (B92270) Ring Breathing | 995 | Low |

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting UV-Vis absorption spectra. The calculation provides information about the energies of electronic transitions from the ground state to various excited states.

For this compound, a TD-DFT calculation would predict the wavelength of maximum absorption (λmax), the energy of the transition, and its oscillator strength, which relates to the intensity of the absorption band. This allows for the interpretation of the experimental spectrum, for instance, by identifying transitions as π → π* or n → π*. Similar methods can be applied to optimized excited-state geometries to predict fluorescence emission spectra.

Interactive Data Table: Illustrative Predicted Electronic Transitions for this compound

This table presents hypothetical data representative of a TD-DFT calculation.

| Transition | Wavelength (λmax) in nm | Excitation Energy (eV) | Oscillator Strength (f) |

| S₀ → S₁ | 265 | 4.68 | 0.025 |

| S₀ → S₂ | 220 | 5.63 | 0.110 |

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a vital tool for exploring the mechanisms of chemical reactions, providing insights into pathways, intermediates, and the factors controlling reaction outcomes that are often difficult to probe experimentally.

Understanding a chemical reaction requires identifying the reactants, products, any intermediates, and the transition states that connect them. Computational methods can be used to locate the geometry of transition states and calculate their energies. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For a reaction involving this compound, such as an electrophilic aromatic substitution, computational chemists would model the complete reaction pathway. By calculating the energies of all species along the reaction coordinate, a potential energy surface can be mapped, revealing the lowest energy path from reactants to products.

Interactive Data Table: Illustrative Energy Profile for a Hypothetical Reaction

This table shows a hypothetical energy profile for the reaction: this compound + E⁺ → Product. Energies are relative to the reactants.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (TS) | +15.2 |

| Intermediate | +5.6 |

| Product | -10.4 |

When a reaction can yield more than one product, it is termed selective. Regioselectivity, for example, describes the preferential formation of one constitutional isomer over another. Computational transition state analysis is exceptionally useful for explaining and predicting such outcomes.

In the case of this compound, an electrophile could potentially attack several positions on the pyridine ring. By calculating the activation energy barriers for attack at each distinct position (e.g., C-2, C-5, C-6), a prediction can be made about the major product. The reaction pathway with the lowest energy barrier will be the fastest and therefore the dominant one, determining the regioselectivity of the reaction.

Interactive Data Table: Illustrative Comparison of Activation Barriers for Electrophilic Attack

This table presents a hypothetical comparison of energy barriers for the electrophilic substitution at different positions of the this compound ring.

| Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| C-2 | 20.5 | Minor Product |

| C-5 | 16.8 | Major Product |

| C-6 | 19.2 | Minor Product |

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a sophisticated computational approach to correlate the chemical structure of a series of compounds with their reactivity. These models are mathematical equations that quantify the relationship between molecular descriptors and a specific reactivity parameter, such as a reaction rate constant or equilibrium constant. For this compound and its analogs, QSRR can provide valuable insights into how substituent modifications influence chemical behavior, thereby guiding the rational design of molecules with desired reactivity profiles.

A hypothetical QSRR study for the reactivity of this compound would typically involve a training set of structurally similar pyridine derivatives. The reactivity of these compounds in a specific reaction, for instance, a nucleophilic aromatic substitution, would be experimentally determined or calculated using high-level quantum chemical methods. Subsequently, a variety of molecular descriptors would be calculated for each compound in the training set.

Molecular Descriptors in a Hypothetical QSRR Study

The selection of appropriate molecular descriptors is a critical step in developing a robust QSRR model. These descriptors can be broadly categorized as electronic, steric, and topological.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecules. For pyridine derivatives, key electronic descriptors include:

Hammett constants (σ): These are empirical parameters that describe the electron-donating or electron-withdrawing nature of substituents on an aromatic ring.

pKa: The acid dissociation constant of the pyridinium (B92312) ion is a direct measure of the basicity of the pyridine nitrogen, which can influence its reactivity.

Calculated Electronic Properties: Quantum chemical calculations can provide a wealth of electronic descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively. Atomic charges and dipole moments are also important electronic descriptors.

Steric Descriptors: These descriptors account for the size and shape of the substituents, which can impact the accessibility of the reaction center. Common steric descriptors include:

Taft steric parameters (Es): These are empirical parameters that quantify the steric bulk of a substituent.

Sterimol parameters (L, B1, B5): These parameters provide a more detailed description of the shape of a substituent by defining its length and widths in different directions.

Percent Buried Volume (%VBur): This descriptor calculates the percentage of the volume around a central atom that is occupied by a substituent, providing a measure of steric hindrance.

Topological Descriptors: These descriptors are derived from the two-dimensional representation of the molecule and describe its connectivity and branching. Examples include molecular weight and various connectivity indices.

Development and Validation of a QSRR Model

Once the reactivity data and molecular descriptors are compiled for the training set, a statistical method, most commonly Multiple Linear Regression (MLR), is employed to generate the QSRR model. The MLR analysis aims to find the best linear relationship between the reactivity parameter (the dependent variable) and a combination of the most relevant molecular descriptors (the independent variables).

A hypothetical QSRR equation for the reactivity of a series of substituted pyridines might take the following form:

log(k) = c₀ + c₁σ + c₂Es + c₃(LUMO)

where:

log(k) is the logarithm of the reaction rate constant.

σ, Es, and LUMO are the Hammett constant, Taft steric parameter, and energy of the LUMO, respectively.

c₀, c₁, c₂, and c₃ are the regression coefficients determined by the MLR analysis.

The quality and predictive power of the generated QSRR model must be rigorously validated. This is typically done through internal validation techniques, such as leave-one-out cross-validation (Q²), and by using an external test set of compounds that were not included in the model development process. A high correlation coefficient (R²) for the training set and a high predictive R² for the test set indicate a robust and reliable QSRR model.

Detailed Research Findings from a Hypothetical QSRR Study

In a hypothetical QSRR study on the nucleophilic aromatic substitution of a series of 3-fluoro-4-alkylpyridine derivatives, including this compound, the following findings might be anticipated:

The developed QSRR model could reveal that the reactivity is significantly influenced by both electronic and steric factors. The model might indicate a negative correlation with the Hammett constant (σ), suggesting that electron-withdrawing groups on the pyridine ring decrease the rate of nucleophilic attack. This is expected, as such groups would destabilize the negatively charged intermediate formed during the reaction.

The final QSRR equation could look something like this:

log(k) = 2.5 - 1.8σ - 0.05(%VBur)

This equation would imply that for every unit increase in the Hammett constant of a substituent at a position other than 3 or 4, the rate of reaction decreases, and for every percentage point increase in the buried volume of the 4-alkyl group, the reaction rate also decreases.

Interactive Data Tables

The following interactive tables present hypothetical data that would be used in the development of a QSRR model for the reactivity of this compound and related compounds.

Table 1: Hypothetical Reactivity Data and Molecular Descriptors for a Series of 3-Fluoro-4-alkylpyridines

| Compound | 4-Alkyl Group | log(k) | Hammett (σ) | %VBur | LUMO (eV) |

| 1 | Methyl | -2.5 | -0.17 | 15.2 | -1.25 |

| 2 | Ethyl | -2.8 | -0.15 | 20.5 | -1.28 |

| 3 | Propyl | -3.1 | -0.13 | 25.8 | -1.30 |

| 4 | Isopropyl | -3.5 | -0.15 | 28.1 | -1.32 |

| 5 | Isobutyl | -3.3 | -0.12 | 30.4 | -1.31 |

| 6 | tert-Butyl | -4.0 | -0.20 | 35.7 | -1.35 |

| 7 | Neopentyl | -3.8 | -0.19 | 38.2 | -1.34 |

Table 2: Statistical Parameters of the Hypothetical QSRR Model

| Parameter | Value |

| R² | 0.95 |

| Q² | 0.92 |

| Predictive R² (Test Set) | 0.90 |

| Standard Error | 0.15 |

| F-statistic | 45.6 |

| p-value | < 0.001 |

These tables illustrate the type of data and statistical validation that would be central to a QSRR investigation of this compound. The findings from such a study would provide a quantitative framework for understanding and predicting the reactivity of this class of compounds.

Role As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Fluorinated Heterocyclic Systems

The structural framework of 3-Fluoro-4-isobutylpyridine serves as an ideal starting point for the synthesis of more complex, saturated, and fused heterocyclic systems that are of high interest in medicinal and materials chemistry. The presence of the fluorine atom is particularly notable, as its incorporation into organic molecules can significantly modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.

Piperidine (B6355638) Scaffolds: Fluorinated piperidines are highly sought-after motifs in drug discovery. The conversion of the aromatic pyridine (B92270) ring of this compound into a saturated piperidine scaffold can be achieved through catalytic hydrogenation. nih.govnih.gov This transformation is a robust and common method for producing piperidine derivatives from their corresponding pyridine precursors.

The hydrogenation of this compound would yield 3-fluoro-4-isobutylpiperidine. Such reactions are typically performed using heterogeneous catalysts, like palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃), under a hydrogen atmosphere. nih.gov The reaction generally proceeds with high diastereoselectivity, often resulting in the cis-isomer as the major product, where the substituents on the newly formed stereocenters are on the same face of the ring. nih.gov The resulting 3-fluoro-4-isobutylpiperidine is a valuable chiral building block, combining the conformational rigidity of the piperidine ring with the property-modulating effects of the fluorine atom.

Azaindole Scaffolds: Azaindoles, or pyrrolopyridines, are bioisosteres of indoles and are prevalent in many biologically active compounds. rsc.org The synthesis of an azaindole scaffold from a this compound precursor would require a multi-step approach to construct the fused pyrrole ring. A plausible synthetic strategy could involve the functionalization of the pyridine ring at positions 2 and 3 to introduce the necessary components for ring closure.

For instance, a synthetic route could begin with the introduction of an amino group at the 2-position of the pyridine ring, followed by a reaction that forms the five-membered ring. Methodologies for constructing azaindole frameworks often involve transition-metal-catalyzed cross-coupling reactions or cyclization of appropriately substituted aminopyridines. rsc.orgchemrxiv.org While specific protocols starting from this compound are not extensively documented, established methods for azaindole synthesis provide a clear blueprint for its potential conversion. researchgate.netenamine.net

Beyond piperidines and azaindoles, this compound can be envisioned as a substrate for the construction of a variety of fused-ring systems. nih.gov The pyridine core can participate in cycloaddition reactions or be subjected to annulation strategies to build additional rings. For example, transition-metal-catalyzed C-H activation and functionalization at the C-2 or C-5 positions could pave the way for intramolecular cyclizations, leading to novel polycyclic aromatic or non-aromatic structures. nih.govnih.gov The electronic nature of the fluorinated pyridine ring can influence the regioselectivity and efficiency of these transformations.

| Synthetic Target | Potential Synthetic Method | Key Features |

| cis-3-Fluoro-4-isobutylpiperidine | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Access to saturated, fluorinated N-heterocycles. nih.govnih.gov |

| 4-Azaindole derivative | Multi-step synthesis involving amination and cyclization | Construction of biologically relevant indole bioisosteres. rsc.org |

| Fused Polycyclic Pyridine | C-H activation followed by annulation | Creation of complex, rigid molecular scaffolds. nih.gov |

Scaffold for Ligand Design in Transition Metal Chemistry

Pyridine and its derivatives are fundamental N-donor ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. wikipedia.org this compound, as a substituted pyridine, can act as a monodentate ligand or be incorporated into larger, multidentate ligand frameworks for applications in catalysis, materials science, and bioinorganic chemistry.

This compound coordinates to transition metal centers through the lone pair of electrons on the nitrogen atom. wikipedia.org As a monodentate ligand, it can occupy a single coordination site on a metal, influencing the steric and electronic environment of the resulting complex. The isobutyl group at the 4-position provides steric bulk, which can affect the geometry of the metal complex and modulate its reactivity.

Furthermore, this compound can be used as a foundational unit to build more complex chelating ligands. youtube.com For example, functional groups capable of coordination could be introduced at the 2- or 6-positions to create bidentate or tridentate ligands. These multidentate ligands can bind to a metal center at multiple points, forming more stable complexes due to the chelate effect.

The presence of a fluorine atom at the 3-position has a profound impact on the electronic properties of the pyridine ring and its behavior as a ligand. nih.gov Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) significantly reduces the electron density of the pyridine ring.

This reduction in electron density has several key consequences for the ligand's properties:

Basicity: The pKa of the conjugate acid of pyridine is approximately 5.25. The electron-withdrawing fluorine atom in 3-fluoropyridine (B146971) lowers the basicity of the nitrogen atom. This decreased basicity weakens its ability to donate its lone pair to a metal cation, which can result in a more labile metal-ligand bond compared to non-fluorinated analogues. nih.gov

Bond Strength: While the N-donor capability is reduced, the resulting metal-ligand bond can exhibit enhanced stability in certain contexts. The strong C-F bond also imparts greater thermal and oxidative stability to the ligand itself. nih.gov

Redox Properties: The electronic perturbation caused by the fluorine atom can alter the redox potential of the metal center to which it is coordinated. This is a critical factor in the design of catalysts where the redox activity of the metal is central to its function.

The electron-donating effect of the isobutyl group at the 4-position partially counteracts the electron-withdrawing effect of the fluorine, but the influence of the fluorine atom, particularly from the meta-position, is generally dominant in modulating the electronic character of the nitrogen donor.

| Property | Influence of 3-Fluoro Group | Influence of 4-Isobutyl Group | Expected Net Effect on this compound |

| Nitrogen Basicity (pKa) | Strong Decrease (-I effect) | Slight Increase (+I effect) | Overall decrease compared to pyridine. |

| Metal-Ligand Bond Strength | Weakens σ-donation | Strengthens σ-donation | Generally weaker σ-donor ability than alkylpyridines. |

| Ligand Stability | Increases thermal/oxidative stability | Standard alkyl group stability | High overall stability. nih.gov |

Development of New Synthetic Methodologies Utilizing this compound as a Model Substrate

Substituted pyridines, especially those with unique electronic and steric features, are often employed as model substrates in the development of new synthetic reactions. This compound is a valuable candidate for this purpose due to its distinct substitution pattern, which can be used to probe the scope, selectivity, and limitations of emerging synthetic methods. nih.gov

For example, in the field of transition-metal-catalyzed C-H functionalization, this compound could be used to test the regioselectivity of a new catalytic system. acs.org The presence of the fluorine and isobutyl groups would direct the catalyst to specific C-H bonds, and the outcome of the reaction would provide valuable information about the catalyst's selectivity. Similarly, in the development of new cross-coupling or nucleophilic aromatic substitution reactions, the reactivity of the C-F bond or other positions on the ring could be explored. acs.org Using substrates like this compound helps chemists understand how different functional groups tolerate new reaction conditions and provides a basis for expanding the methodology to more complex and medicinally relevant molecules. avcr.czacs.org

Based on a comprehensive search of available scientific literature, there is a significant lack of specific research data concerning the chemical compound "this compound" in the context of its role as a building block for complex organic synthesis. Specifically, detailed studies and research findings on its application in novel bond-forming reactions and the evaluation of associated catalytic systems and reagents are not present in the accessible literature.

General methodologies exist for the functionalization of fluoropyridine scaffolds, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitution. These reactions are fundamental in medicinal chemistry and materials science for creating complex molecules. nih.govnih.gov For instance, the conversion of hydroxyl groups on pyridine rings to triflates or nonaflates creates excellent leaving groups for subsequent palladium-catalyzed C-C bond formation. nih.gov Similarly, the synthesis of various 3-fluoropyridine derivatives has been explored through methods like nucleophilic aromatic substitution on nitropyridines or the functionalization of pyridine N-oxides. nih.govnih.gov

However, the search did not yield any specific examples, data tables, or detailed research findings where "this compound" was the specific substrate. The literature focuses on other derivatives, such as 3-fluoro-4-aminopyridine, methyl 3-fluoropyridine-4-carboxylate, or more general classes of fluorinated pyridines. nih.govnih.gov

Without specific studies on this compound, it is not possible to provide an accurate and scientifically rigorous article on the "Exploration of Novel Bond-Forming Reactions" or the "Evaluation of Catalytic Systems and Reagents" for this particular compound as requested. The generation of such an article would require speculation by extrapolating from different, albeit related, compounds, which would not meet the required standards of scientific accuracy and specificity. Therefore, the requested article cannot be generated at this time.

Environmental Chemical Transformation Studies Non Biological

Defluorination Processes in Non-Biological Systems

Defluorination, the removal of a fluorine atom from a molecule, is a critical step in the degradation of organofluorine compounds. In non-biological systems, abiotic defluorination is generally a challenging process due to the strength of the C-F bond.

While enzymatic defluorination by microorganisms is a recognized pathway for some organofluorine compounds, abiotic defluorination typically requires more extreme conditions, such as high temperatures or the presence of strong chemical reductants or oxidants, which are not common in the natural environment.

Some potential, albeit likely slow, abiotic defluorination pathways could include: